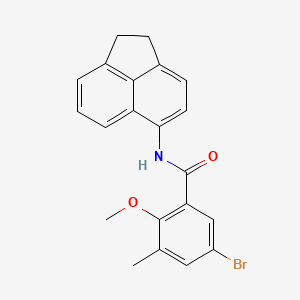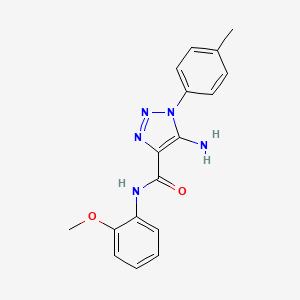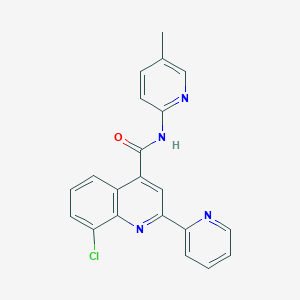
3-Methyl-2-(propanoylamino)benzoic acid
概要
説明
3-Methyl-2-(propanoylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the third position and a propanoylamino group at the second position on the benzene ring
科学的研究の応用
3-Methyl-2-(propanoylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
While specific safety and hazard information for “3-methyl-2-(propionylamino)benzoic acid” is not available in the sources retrieved, it is generally advisable to ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, and clothing when handling similar chemical compounds .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propanoylamino)benzoic acid can be achieved through several methods. One common approach involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by oxidation to yield 3-methyl-2-chlorobenzoic acid. This intermediate is then subjected to ammoniation under alkaline conditions to form 3-methyl-2-aminobenzoic acid . The final step involves the acylation of 3-methyl-2-aminobenzoic acid with propanoyl chloride to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3-Methyl-2-(propanoylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The propanoylamino group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromination with Br₂/FeBr₃ or nitration with HNO₃/H₂SO₄
Major Products
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the propanoylamino group yields 3-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used
作用機序
The mechanism of action of 3-Methyl-2-(propanoylamino)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The propanoylamino group plays a crucial role in binding to the active site of the target enzyme, leading to inhibition of its activity .
類似化合物との比較
Similar Compounds
3-Methylbenzoic acid: Lacks the propanoylamino group, making it less versatile in terms of chemical reactivity.
2-(Propanoylamino)benzoic acid: Similar structure but without the methyl group, affecting its physical and chemical properties.
3-Methyl-2-aminobenzoic acid: Precursor in the synthesis of 3-Methyl-2-(propanoylamino)benzoic acid
Uniqueness
This compound is unique due to the presence of both the methyl and propanoylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-methyl-2-(propanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-9(13)12-10-7(2)5-4-6-8(10)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEQSCSUBKCNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621227.png)
![ethyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4621239.png)
![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)
![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4621270.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![3-[(3-FLUOROBENZYL)SULFANYL]PROPANOHYDRAZIDE](/img/structure/B4621287.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)


![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
